molecular formula C19H21N3O4 B1406443 2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid CAS No. 1447363-95-2

2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

Cat. No.: B1406443
CAS No.: 1447363-95-2
M. Wt: 355.4 g/mol
InChI Key: XNTGRHMIKOJWKL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid (CAS: 159947-98-5) is a benzoic acid derivative with a complex structure characterized by a nitro group at the 5-position, a methyl group at the 2-position, and a 4-o-tolyl-piperazine substituent at the 4-position of the benzene ring . Its molecular formula is C₁₉H₂₁N₃O₄, with a molecular weight of 355.40 g/mol .

Properties

IUPAC Name

2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13-5-3-4-6-16(13)20-7-9-21(10-8-20)17-11-14(2)15(19(23)24)12-18(17)22(25)26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGRHMIKOJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C(=C3)C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Steps:

  • Step 1: Nitration of 2-Methylbenzoic Acid

    • Reactants: 2-Methylbenzoic acid, nitric acid
    • Conditions: Controlled temperature, possibly with sulfuric acid as a catalyst
    • Product: 2-Methyl-5-nitrobenzoic acid
  • Step 2: Synthesis of 4-o-Tolyl-piperazine

    • Reactants: o-Toluidine, piperazine
    • Conditions: Elevated temperature, possibly with a catalyst like a base or an acid
    • Product: 4-o-Tolyl-piperazine
  • Step 3: Coupling Reaction

    • Reactants: 2-Methyl-5-nitrobenzoic acid, 4-o-Tolyl-piperazine
    • Conditions: Suitable solvent, catalyst (e.g., K2CO3, Pd(0) catalyst), elevated temperature
    • Product: this compound

Analysis of Reaction Conditions

Step Reactants Conditions Product
1 2-Methylbenzoic acid, HNO3 Controlled temperature 2-Methyl-5-nitrobenzoic acid
2 o-Toluidine, Piperazine Elevated temperature, catalyst 4-o-Tolyl-piperazine
3 2-Methyl-5-nitrobenzoic acid, 4-o-Tolyl-piperazine Suitable solvent, catalyst, elevated temperature This compound

Chemical Reactions Analysis

Step 1: Nitration of Benzoic Acid Derivatives

  • Reaction : Nitration of methyl-substituted benzoic acid precursors using HNO₃ in acetic acid under reflux conditions.

  • Conditions :

    ParameterValueSource
    Nitrating agentNitric acid (HNO₃)
    SolventAcetic acid (AcOH)
    Temperature100°C

This step introduces the nitro group at the 5-position of the aromatic ring .

Step 2: Piperazine Coupling

  • Reaction : Nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzoic acid with 4-o-tolyl-piperazine.

  • Conditions :

    ParameterValueSource
    CatalystPd(OAc)₂ or Pd(PPh₃)₄
    LigandPPh₃ (2:1 ligand:Pd ratio)
    SolventDMF or 1,4-dioxane
    Temperature80–100°C

This step attaches the piperazine moiety to the 4-position of the aromatic ring .

Step 3: Ester Hydrolysis

  • Reaction : Hydrolysis of the methyl ester derivative to yield the carboxylic acid group.

  • Conditions :

    ParameterValueSource
    ReagentNaOH or KMnO₄/NaHCO₃
    SolventWater/MeOH or AcOH
    TemperatureReflux (55–100°C)

Yields for this step range from 55% (oxidative hydrolysis with KMnO₄) to 90% (alkaline hydrolysis) .

Nitro Group Reduction

  • Reaction : Catalytic hydrogenation or chemical reduction of the nitro group to an amine.

  • Conditions :

    ParameterValueSource
    CatalystH₂/Pd-C or Fe powder in AcOH
    SolventMeOH or CH₂Cl₂
    Temperature25–50°C

This reaction is critical for generating bioactive intermediates, such as aminobenzoyl derivatives .

Carboxylic Acid Activation

  • Reaction : Conversion to acyl chlorides or active esters for further coupling.

  • Conditions :

    ParameterValueSource
    ReagentSOCl₂ or POCl₃
    SolventBenzene or CH₂Cl₂
    TemperatureReflux (60–80°C)

The resulting acyl chloride (33 in ) reacts with amines (e.g., glycine) to form amides .

Synthetic Yields and Efficiency

Reaction StepYield (%)Key ReagentsSource
Nitration62–74HNO₃, AcOH
Piperazine Coupling76–92Pd(OAc)₂, PPh₃, DMF
Ester Hydrolysis55–90KMnO₄/NaHCO₃ or NaOH

Biological Activity Correlations

  • Hybrids with nitroimidazole and piperazine motifs (e.g., 8 , 9 , 16a ) show potent antibacterial activity against Gram-positive pathogens like S. aureus and MRSA .

  • The nitro group enhances electron-withdrawing effects, facilitating SNAr reactions for piperazine attachment .

Reaction Optimization Insights

  • Solvent Effects : DMF outperforms DMA and DMSO in Pd-catalyzed coupling reactions (92% vs. 61–74% yields) .

  • Ligand Role : PPh₃ increases catalytic efficiency by stabilizing Pd intermediates .

  • Temperature Sensitivity : Piperazine coupling requires precise control (80–100°C) to avoid side reactions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound can be synthesized through various chemical reactions involving piperazine derivatives and nitro-substituted benzoic acids. The synthesis often involves multi-step processes that include nitration, acylation, and piperazinylation.

Synthesis Overview:

  • Starting Materials: 2-methyl-5-nitrobenzoic acid, p-toluidine, and piperazine.
  • Key Steps:
    • Nitration of the benzoic acid derivative.
    • Reaction with piperazine to form the final product.

The synthetic route can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

Biological Activities

Research has demonstrated that 2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid exhibits various biological activities:

Anticancer Properties

Several studies have investigated the anticancer potential of compounds containing piperazine moieties. The presence of the nitro group is believed to enhance cytotoxicity against cancer cell lines. For example, derivatives of similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Its effectiveness can be attributed to the electron-withdrawing nature of the nitro group, which may disrupt microbial cell functions.

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal synthesized several analogs of this compound and evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity.

Case Study 2: Antimicrobial Evaluation
In another research project, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that indicated effective bacterial inhibition, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Piperazine vs. Piperidine Derivatives

A key structural analogue is 2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid (CAS: 2741178-43-6), which replaces the 4-o-tolyl-piperazine group with a simpler piperidine ring. Key differences include:

Property Target Compound Piperidine Analogue
Molecular Formula C₁₉H₂₁N₃O₄ C₁₃H₁₆N₂O₄
Molecular Weight 355.40 g/mol 264.28 g/mol
Substituent at 4-position 4-o-Tolyl-piperazine Piperidine
Nitrogen Atoms 3 2

Implications :

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives have identified molecular connectivity indices (0JA, 1JA) and cross-factor JB as critical parameters for predicting oral LD₅₀ in mice .

  • Higher molecular weight (355.40 vs. average ~250 g/mol in the study) may correlate with reduced acute toxicity due to slower absorption.
  • The nitro group could increase toxicity, as nitro-substituted aromatics often exhibit higher reactivity and metabolic activation risks.
  • The piperazine-o-tolyl group might influence toxicity through steric effects on metabolic pathways.

Ionization Behavior: Zwitterionic vs. Non-Zwitterionic Forms

Unlike simpler amphoteric benzoic acids (e.g., p-amino benzoic acid, which adopts a non-zwitterionic structure at its isoelectric point ), the target compound’s ionization is dominated by:

  • The carboxylic acid group (pKa ~2–3), which deprotonates in physiological conditions.
  • The piperazine nitrogen (pKa ~6–8), which may protonate depending on pH.

Metal-Binding Properties

Benzoic acid derivatives, such as those complexing lanthanides, rely on carboxylate groups for metal coordination . The target compound’s nitro group and piperazine moiety may reduce metal-binding affinity compared to simpler derivatives (e.g., unsubstituted benzoic acid), as electron-withdrawing nitro groups destabilize carboxylate-metal interactions.

Biological Activity

2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid (CAS Number: 159947-98-5) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a nitro group and a piperazine derivative, which is significant for its biological activity. The chemical structure can be represented as follows:

Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoic acid, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
  • Protein Degradation Pathways : In silico studies have indicated that benzoic acid derivatives can enhance the activity of proteasomal pathways, which are crucial for protein degradation and cellular homeostasis. This activity is particularly relevant in the context of cancer therapy where protein regulation is critical.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar to other benzoic acid derivatives, this compound may inhibit protein synthesis pathways, leading to reduced bacterial growth and proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, contributing to its cytotoxicity.

Data Tables

Biological ActivityObservationsReferences
Antimicrobial ActivityEffective against S. aureus (MIC 15.625–62.5 μM)
CytotoxicityInduces apoptosis in cancer cell lines
Proteasomal ActivationEnhances chymotrypsin-like activity

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various benzoic acid derivatives, including this compound. The results showed promising antibacterial properties with specific MIC values indicating effective inhibition against resistant strains.
  • Cytotoxic Studies : In a study involving Ehrlich's ascites carcinoma cells, the compound demonstrated significant cytotoxic effects compared to standard chemotherapeutics, suggesting its potential as an anticancer agent.
  • In Silico Analysis : Computational studies indicated that the compound could interact with key proteins involved in apoptosis and cell cycle regulation, providing insights into its mechanism of action.

Q & A

Q. Example Data from Analogues :

CompoundC–N–C Angle (°)Hydrogen Bond Length (Å)Reference
4-(4-Methoxy-Phenyl)Piperazin118.301.89 (O–H···O)

Basic: What analytical techniques validate the purity of this compound in pharmacological studies?

Q. Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (70:30 → 50:50 gradient) .
  • LC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~428 for C₁₉H₂₀N₄O₄) and rule out nitro-reduction byproducts .
  • NMR : Key signals: δ 8.2–8.5 ppm (aromatic H), δ 3.5–4.0 ppm (piperazine CH₂), δ 2.3 ppm (o-tolyl CH₃) .

Advanced: How do computational models predict the pharmacokinetic behavior of this compound?

Q. Methodological Answer :

  • LogP Calculation : Use Schrödinger’s QikProp to estimate lipophilicity. A LogP >3 suggests high membrane permeability but potential CYP450 metabolism .
  • Docking Studies : Target serotonin receptors (e.g., 5-HT₁A) due to the piperazine scaffold. AutoDock Vina can simulate binding affinities (∆G < -8 kcal/mol indicates strong interaction) .
  • ADMET Prediction : SwissADME predicts BBB penetration if TPSA <70 Ų and molecular weight <450 .

Q. Example Conflict Resolution :

Assay ConditionIC₅₀ (nM)ConclusionReference
pH 7.4, 5-HT₁A12.3Primary target
pH 6.8, α₁-adrenergic450Off-target at acidic pH

Basic: What safety protocols are critical when handling nitro and piperazine derivatives?

Q. Methodological Answer :

  • Nitro Group Risks : Avoid grinding (risk of explosion). Use wet synthesis methods and store in amber vials at 4°C .
  • Piperazine Toxicity : Wear nitrile gloves and fume hoods; LC-MS monitoring detects airborne exposure .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

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